molecular formula C15H8N2O7 B4295065 5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE

5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE

Cat. No.: B4295065
M. Wt: 328.23 g/mol
InChI Key: QPBWGKDYHNSQRN-UHFFFAOYSA-N
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Description

5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE is a complex organic compound characterized by the presence of both benzofuran and benzodioxole moieties, each substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE typically involves multi-step organic reactions. One common approach is the nitration of benzofuran derivatives, followed by the formation of the benzodioxole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent cyclization reactions under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Halogenated benzofuran and benzodioxole derivatives.

Scientific Research Applications

5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. The benzofuran and benzodioxole rings may interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-dinitro-1-benzofuran-2-yl)pyridine
  • 2,6-dinitro-1-benzofuran

Uniqueness

5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE is unique due to the presence of both benzofuran and benzodioxole rings, which are not commonly found together in other compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4,6-dinitro-1-benzofuran-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O7/c18-16(19)9-4-11(17(20)21)10-6-13(24-14(10)5-9)8-1-2-12-15(3-8)23-7-22-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBWGKDYHNSQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE
Reactant of Route 2
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5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE
Reactant of Route 3
5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE
Reactant of Route 4
Reactant of Route 4
5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE
Reactant of Route 5
5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE
Reactant of Route 6
5-(4,6-DINITRO-1-BENZOFURAN-2-YL)-2H-1,3-BENZODIOXOLE

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